molecular formula C6H14O6S B3034782 Bis(2-methoxyethyl) sulfate CAS No. 221655-54-5

Bis(2-methoxyethyl) sulfate

Cat. No. B3034782
M. Wt: 214.24 g/mol
InChI Key: RGMUCAJQIYCOJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organosulfur compounds can be complex and diverse. Paper describes the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides to produce 3,5-diketoesters and 2,4-diketosulfones. This method provides a direct synthesis route for these compounds, which are not readily available by other methods. Similarly, paper discusses the synthesis of the bis(S-methoxycarbonylthio)-B-chain of beef insulin, which involves the reaction of B-chain bis(S-sulfonate) with methoxycarbonyl-sulfenylchloride, yielding unsymmetrical disulfides.

Molecular Structure Analysis

The molecular structures of sulfur-nitrogen compounds are highlighted in paper , where the syntheses and crystal structures of various acyclic sulfur−nitrogen compounds are reported. The paper provides insights into the electron delocalization in these compounds, which affects bond lengths such as the S−N bond. This information is relevant to understanding the molecular structure of bis(2-methoxyethyl) sulfate, as electron delocalization can influence the properties of sulfur-containing compounds.

Chemical Reactions Analysis

The reactivity of organosulfur compounds is diverse and can lead to various chemical transformations. Paper illustrates this by showing how 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one can be used as a synthon for the synthesis of different heterocycles with aldehyde functionality. The paper also describes reactions under Simmons–Smith conditions to produce aldehydes. These examples of chemical reactivity are pertinent to understanding the types of reactions that bis(2-methoxyethyl) sulfate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing ligands are discussed in paper , where new pyridine-based, tridentate, sulfur-containing ligands and their complexes with various metals are reported. The paper also describes the crystal structure of a dichlorocadmium(II) hydrate complex, providing information on coordination and bonding that could be analogous to the properties of bis(2-methoxyethyl) sulfate.

Scientific Research Applications

Application in Organic Synthesis

Bis(2-methoxyethyl) sulfate has been utilized in various organic syntheses. For instance, it serves as an effective agent for converting alcohols to alkyl fluorides and aldehydes/ketones to corresponding gem-difluorides. It also aids in transforming carboxylic acids to trifluoromethyl derivatives, making it a broader-spectrum alternative to traditional deoxofluorination reagents due to its enhanced thermal stability (Lal et al., 1999).

As a Solvent in Organometallic Synthesis

Bis(2-methoxyethyl) ether, a related compound, is known for its excellent solvating properties. It's primarily used as a solvent and an anhydrous reaction medium in organometallic synthesis. This application is significant due to its inert nature and low acute toxicity when exposed orally or through inhalation, though it's a strong teratogen in male animals (Gad, 2014).

In Genetic Toxicity Studies

Studies have been conducted on the genetic toxicity of bis(2-methoxyethyl)ether, revealing its profound effects on male rat fertility during the meiotic phase. The compound has been shown to greatly reduce pregnancy frequency and increase preimplantation losses, alongside evidence of postimplantation losses and increased sperm abnormalities in mice (Mcgregor et al., 1983).

Metabolism Studies

The metabolism of bis(2-methoxyethyl) ether has been investigated, focusing on its role as a reproductive toxicant. The primary metabolite, (2-methoxyethoxy)acetic acid, and its precursor were evaluated separately as testicular toxicants. This research provides insights into the compound's testicular toxicity, suggesting the presence of a minor metabolite, methoxyacetic acid, as a potential cause (Cheever et al., 1988).

Oxidizing Agent Applications

Bis(p-methoxyphenyl) telluroxide, another related compound, has been utilized as a mild and highly selective oxidizing reagent. Its applications include the conversion of thiocarbonyl groups into oxo analogues and thiols into disulphides, highlighting its selective oxidizing properties for certain compounds (Barton et al., 1979).

Safety And Hazards

Bis(2-methoxyethyl) ether is considered hazardous. It is a flammable liquid and vapor. It may damage fertility and the unborn child . It may cause severe skin burns and eye damage, respiratory irritation, drowsiness, or dizziness . It may also form explosive peroxides .

properties

IUPAC Name

bis(2-methoxyethyl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S/c1-9-3-5-11-13(7,8)12-6-4-10-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMUCAJQIYCOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methoxyethyl) sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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